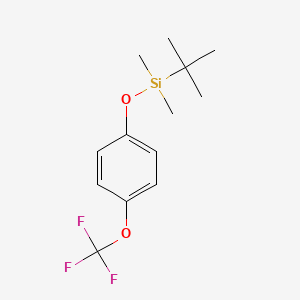

tert-Butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane

CAS No.: 2035508-27-9

Cat. No.: VC7457792

Molecular Formula: C13H19F3O2Si

Molecular Weight: 292.373

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035508-27-9 |

|---|---|

| Molecular Formula | C13H19F3O2Si |

| Molecular Weight | 292.373 |

| IUPAC Name | tert-butyl-dimethyl-[4-(trifluoromethoxy)phenoxy]silane |

| Standard InChI | InChI=1S/C13H19F3O2Si/c1-12(2,3)19(4,5)18-11-8-6-10(7-9-11)17-13(14,15)16/h6-9H,1-5H3 |

| Standard InChI Key | NJLSLBYVJCUBRG-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)OC(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of tert-butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane is C₁₃H₁₉F₃O₂Si, with a calculated molecular weight of 300.37 g/mol. The structure comprises a phenoxy ring substituted with a trifluoromethoxy (-OCF₃) group at the 4-position, shielded by a TBDMS group via an oxygen-silicon bond. This configuration combines the electron-withdrawing effects of the trifluoromethoxy group with the steric bulk of the TBDMS moiety, influencing reactivity and stability .

Key structural analogs include:

-

tert-Butyldimethyl(4-nitrophenoxy)silane (CAS 117635-44-6): A nitro-substituted variant with a molecular weight of 253.37 g/mol .

-

tert-Butyldimethyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)silane (CAS 873426-76-7): A boronate ester analog synthesized via palladium-catalyzed borylation .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of tert-butyldimethyl-(4-(trifluoromethoxy)phenoxy)silane likely follows a two-step sequence:

-

Introduction of the Trifluoromethoxy Group:

-

Electrophilic trifluoromethoxylation of phenol derivatives using reagents like trifluoromethyl triflate (CF₃OTf) or Umemoto’s reagent.

-

-

Silylation:

Optimized Reaction Conditions

A representative protocol derived from analogous compounds involves:

-

Reagents: 4-(Trifluoromethoxy)phenol (1 equiv), TBDMS-Cl (1.2 equiv), imidazole (1.5 equiv).

-

Solvent: Anhydrous DCM, 0°C to room temperature.

-

Yield: ~85–90% after purification via column chromatography .

Palladium-Catalyzed Modifications

For boronate-containing analogs, cross-coupling reactions employ:

-

Catalyst: Tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃, 2 mol%).

-

Ligand: Dicyclohexyl(2',6'-dimethoxybiphenyl-2-yl)phosphane (SPhos, 4 mol%).

-

Conditions: Toluene, 100°C, 15 hours, yielding >85% boronate esters .

Physicochemical Properties

Stability and Reactivity

-

Hydrolytic Stability: The TBDMS group confers resistance to hydrolysis under neutral and weakly acidic conditions, but cleaves in the presence of fluoride ions (e.g., TBAF) .

-

Thermal Stability: Decomposition occurs above 200°C, releasing silicon oxides and fluorinated byproducts .

Spectroscopic Data (Inferred)

-

¹H NMR (CDCl₃): δ 0.20 (s, 6H, Si(CH₃)₂), 1.00 (s, 9H, C(CH₃)₃), 6.90–7.10 (m, 4H, aromatic).

-

¹⁹F NMR: δ -58.5 (s, CF₃).

Applications in Organic Synthesis

Protecting Group Strategy

The TBDMS group serves as a temporary protective moiety for phenolic hydroxyl groups during multi-step syntheses, particularly in:

-

Natural Product Synthesis: Stabilization of sensitive intermediates in alkaloid and terpenoid pathways.

-

Peptide Modification: Protection of tyrosine residues in solid-phase peptide synthesis .

Suzuki-Miyaura Cross-Coupling

Boronate analogs (e.g., CAS 873426-76-7) participate in palladium-catalyzed couplings to form biaryl structures, critical in pharmaceutical intermediates . For example:

where X = Br, I.

Fluorinated Material Development

The trifluoromethoxy group enhances lipid solubility and metabolic stability, making the compound valuable in:

-

Agrochemicals: Herbicides and insecticides with improved rainfastness.

-

Liquid Crystals: Components in display technologies due to low viscosity and high dielectric anisotropy.

Environmental and Regulatory Considerations

Ecotoxicity

Data gaps exist, but siloxane derivatives generally exhibit:

-

Low Bioaccumulation: LogP ≈ 4.5 (calculated for C₁₃H₁₉F₃O₂Si), below the threshold for bioaccumulative concern .

-

Moderate Mobility: Predicted soil adsorption coefficient (Koc) ~500 L/kg, indicating moderate mobility in aquatic systems .

Disposal Recommendations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume